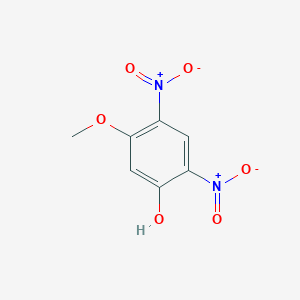

5-Methoxy-2,4-dinitrophenol

Description

Historical Context and Evolution of Dinitrophenol Research

Early Scientific Recognition of Dinitrophenol Bioactivity

The scientific journey of dinitrophenols began with the synthesis of 2,4-dinitrophenol (B41442) (DNP), a compound initially used in the manufacturing of munitions and dyes. nih.gov Its profound biological effects were first observed not in a laboratory, but on the factory floor during World War I, where workers exposed to the chemical experienced notable weight loss and elevated body temperatures. nih.govmdpi.com

This caught the attention of the scientific community, leading to pioneering research in the 1930s by Maurice Tainter, Windsor C. Cutting, and their colleagues at Stanford University. nih.govnih.govaphapublications.org Their work was the first to systematically document DNP's potent ability to increase metabolic rate. nih.govdiva-portal.org They identified DNP as a mitochondrial uncoupler, a molecule that disrupts the process of oxidative phosphorylation. nih.gov In this process, DNP acts as a protonophore, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that normally drives the synthesis of ATP. This "short-circuit" in cellular respiration causes the energy from metabolism to be released as heat rather than being stored in ATP. nih.govwikipedia.org Following these discoveries, DNP was briefly used as a weight-loss agent. nih.govnih.gov

Shifts in Research Paradigms and Compound Focus

The initial period of clinical use of DNP was short-lived. Due to a narrow therapeutic index and severe toxic effects, the U.S. Food and Drug Administration (FDA) banned it for human consumption in 1938. nih.govnih.govwikipedia.org This led to a significant decline in dinitrophenol research for several decades.

However, the late 20th and early 21st centuries witnessed a renewed interest in the therapeutic potential of mitochondrial uncoupling, driven by a deeper understanding of mitochondrial biology and the rising prevalence of metabolic diseases. mdpi.comnih.gov The research paradigm shifted away from the direct use of DNP towards the design and synthesis of novel DNP derivatives and other uncoupling agents. nih.govnih.gov The primary goal of this new wave of research is to develop compounds that retain the beneficial metabolic effects of uncoupling while exhibiting an improved safety profile, potentially through tissue-specific targeting or by creating a wider therapeutic window. nih.govnih.gov This strategic shift has paved the way for the investigation of specifically substituted analogues, including 5-Methoxy-2,4-dinitrophenol.

Significance of this compound Investigation

Theoretical Frameworks for Methoxy-Substituted Nitrophenols

The scientific interest in this compound is rooted in the principles of medicinal chemistry and structure-activity relationships (SAR). The introduction of a methoxy (B1213986) group onto the dinitrophenol scaffold is theoretically significant as it can modulate the molecule's physicochemical properties. The methoxy group is electron-donating, which influences the electron density of the aromatic ring and the acidity (pKa) of the phenolic hydroxyl group. nih.gov These properties are critical for a compound's function as a protonophore, affecting its ability to pick up and release protons and to pass through the lipid bilayer of the mitochondrial membrane.

The position of the substituent is key. In this compound, the methoxy group's placement is expected to create a unique electronic and steric environment compared to the parent DNP or other isomers. This specific substitution pattern is hypothesized to alter its biological activity, potentially affecting both its potency as an uncoupler and its interactions with other cellular components. Research into the structure-activity relationships of various phenolic compounds has shown that methoxy groups can significantly influence their biological actions. nih.govresearchgate.net

Current Research Gaps and Future Directions

Despite the strong theoretical rationale, there is a notable scarcity of published research focused specifically on this compound. While its parent compound, DNP, has been studied extensively, and research into novel uncouplers is active, this particular derivative remains largely uncharacterized in the scientific literature.

The primary research gap is the lack of empirical data on its biological activity. Detailed studies are needed to:

Quantify its potency as a mitochondrial uncoupler in isolated mitochondria and in cellular models.

Compare its activity and toxicity profile directly with DNP and other analogues.

Determine its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Investigate its effects on downstream cellular signaling pathways beyond mitochondrial uncoupling.

Future research should aim to fill these gaps through systematic in vitro and in vivo studies. Such work is essential to validate the theoretical hypotheses about the effects of the 5-methoxy substitution and to determine if this compound offers any advantages over other dinitrophenols. This research would contribute valuable data to the broader effort of developing safe and effective mitochondrial uncouplers for potential therapeutic applications in metabolic and neurodegenerative diseases. uchicago.edufrontiersin.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of Dinitrophenol Compounds

This table presents a comparison of known physical and chemical properties. Data for this compound is limited in the academic literature.

| Property | 2,4-Dinitrophenol (DNP) | This compound |

| Molecular Formula | C₆H₄N₂O₅ wikipedia.org | C₇H₆N₂O₆ |

| Molar Mass | 184.11 g/mol wikipedia.org | 214.13 g/mol |

| Melting Point | 112-114 °C wikipedia.org | 107-109 °C chemsrc.com |

| Appearance | Yellow crystalline solid wikipedia.org | Light yellow to brown crystalline solid |

| Acidity (pKa) | ~4.1 | Expected to be different from DNP due to the electron-donating methoxy group |

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2,4-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O6/c1-15-7-3-6(10)4(8(11)12)2-5(7)9(13)14/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASWEPJOUWXONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295799 | |

| Record name | 5-Methoxy-2,4-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51652-35-8 | |

| Record name | 51652-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2,4-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Methoxy 2,4 Dinitrophenol

Established Synthetic Pathways

Methylation Reactions

Methylation serves as a key transformation in the synthesis of methoxy-substituted phenols. The introduction of a methyl group can alter the electronic and steric properties of the parent molecule, influencing its reactivity and physical characteristics.

While direct methylation of 2,4-dinitrophenol (B41442) to form 5-methoxy-2,4-dinitrophenol is not a commonly cited primary synthetic route in the reviewed literature, the methylation of phenolic compounds is a fundamental organic reaction. For instance, the methylation of 3,4-dinitrophenol (B1215509) (3,4-DNP) using dimethyl carbonate (DMC) in the presence of a potassium carbonate catalyst has been reported to achieve a high yield of 95.6%. mdpi.com This suggests that similar approaches could be theoretically applied to related dinitrophenol isomers. The parent compound, 2,4-dinitrophenol, is a well-known protonophore that can uncouple oxidative phosphorylation in mitochondria. portlandpress.com

Nitration and Methoxylation Strategies

The introduction of nitro groups onto an aromatic ring, particularly one already containing a hydroxyl or methoxy (B1213986) group, is a critical step in the synthesis of many dinitrophenol derivatives. The sequence and conditions of these reactions are crucial for achieving the desired substitution pattern.

The synthesis of this compound and its derivatives can be achieved through the nitration and alkylation of methoxy-substituted precursors. For example, the synthesis of related compounds like 2-methoxy-4,5-dinitrophenol involves the nitration and methoxylation of phenol (B47542). ontosight.ai The aqueous-phase photonitration of guaiacol (B22219) (2-methoxyphenol) has been shown to produce 4-nitroguaiacol, 6-nitroguaiacol, and 4,6-dinitroguaiacol. researchgate.net This highlights how the initial methoxy group directs the position of incoming nitro groups.

A highly selective method for the synthesis of 2,4-dinitrophenol involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture, yielding up to 80% of the product. epa.govresearchgate.netgoogle.com This method is noted for being a high-yield, multi-stage process. google.comsciencemadness.org While this specific method focuses on 2,4-dinitrophenol, it demonstrates a viable strategy for nitrating phenols that could be adapted for precursors to this compound.

Halogenated Precursor Routes

An effective and high-yield synthesis of this compound starts from a halogenated precursor. This method utilizes nucleophilic aromatic substitution, where a halogen atom on the aromatic ring is replaced by a methoxy group.

A specific established procedure involves the reaction of 1,3-dichloro-4,6-dinitrobenzene (B1585067) with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. The reaction is heated to approximately 65°C and refluxed for about 8 hours. After cooling, the product is precipitated by adding aqueous hydrochloric acid at 0°C, followed by filtration and air-drying. This method has been reported to achieve a high yield of 95%.

Interactive Data Table: Synthesis of this compound via Halogenated Precursor

| Reactant | Reagents | Conditions | Duration | Workup | Yield |

| 1,3-dichloro-4,6-dinitrobenzene | Sodium hydroxide, Methanol, Water | ~65°C, Reflux | ~8 hours | Cooled, precipitated with aqueous HCl at 0°C, filtered, air-dried | 95% |

Synthesis from 1,3-Dichloro-4,6-dinitrobenzene

A primary and effective method for the synthesis of this compound involves the reaction of 1,3-Dichloro-4,6-dinitrobenzene with sodium hydroxide in a mixture of methanol and water. This nucleophilic aromatic substitution reaction is typically conducted by heating the reactants to approximately 65°C under reflux for about 8 hours. The process selectively replaces one of the chlorine atoms with a methoxy group, yielding the desired product with high selectivity. Following the reaction, the mixture is cooled and acidified with hydrochloric acid to precipitate the this compound, which is then isolated by filtration. This method has been shown to produce a high yield, with one documented procedure reporting a 95% yield.

Reaction Parameters for Synthesis from 1,3-Dichloro-4,6-dinitrobenzene

| Reactants | Reagents | Solvent | Temperature | Duration | Yield |

| 1,3-Dichloro-4,6-dinitrobenzene | Sodium hydroxide | Methanol, Water | ~65°C | ~8 hours | 95% |

Alternative Chemical Transformations

While the direct synthesis from 1,3-Dichloro-4,6-dinitrobenzene is a key method, other chemical transformations provide alternative routes to dinitrophenol derivatives.

Hydrolysis of Dinitrochlorobenzene Derivatives

The hydrolysis of dinitrochlorobenzene derivatives is a well-established method for producing dinitrophenols. For instance, 2,4-dinitrochlorobenzene can be hydrolyzed using aqueous sodium hydroxide at elevated temperatures, typically around 102-104°C, to yield 2,4-dinitrophenol. google.comsciencemadness.org The reaction proceeds through nucleophilic aromatic substitution where a hydroxyl group replaces the chlorine atom. The conditions, such as the concentration of the alkali solution and reaction time, are crucial to optimize the yield and minimize the formation of byproducts like diphenyl ethers. sciencemadness.org While this specific example relates to 2,4-dinitrophenol, the underlying principle of hydrolyzing a chloro-substituent on a dinitrated benzene (B151609) ring is a relevant alternative transformation. The reactivity of the halogen in such substitutions follows the order F > Cl > Br > I, with the rate-limiting step being the nucleophilic addition. sciencemadness.org

Nitration of Substituted Benzene Analogs

The nitration of substituted benzene analogs, particularly those with activating groups like methoxy, is a fundamental method for introducing nitro groups onto an aromatic ring. The synthesis of 2-Methoxy-4,6-dinitrophenol, an isomer of the title compound, is achieved by the nitration of 2-methoxyphenol (guaiacol) using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. Similarly, the nitration of 1,3,5-trimethoxybenzene (B48636) can be performed using dinitrogen pentoxide in an organic solvent. google.com The methoxy group is an activating, ortho-para directing group, meaning it facilitates the substitution at positions ortho and para to it. nptel.ac.inrutgers.edu Therefore, starting with a suitably substituted methoxyphenol or anisole (B1667542) derivative and controlling the nitrating conditions could provide a pathway to this compound. For example, the nitration of 3-methoxyphenol (B1666288) would be a plausible route, with the hydroxyl and methoxy groups directing the incoming nitro groups.

Advanced Synthetic Approaches and Mechanistic Investigations

Modern synthetic chemistry offers innovative methods and deeper mechanistic understanding through computational and photochemical techniques.

Visible-Light-Induced Radical Polynitration of Arylboronic Acids

A novel, one-pot method for synthesizing polynitrophenols involves the visible-light-induced radical tandem hydroxylation and nitration of arylboronic acids. sorbonne-universite.frthieme-connect.comresearchgate.netthieme-connect.com This approach utilizes copper(II) nitrate (B79036) trihydrate as the nitro source and does not require an external photosensitizer. sorbonne-universite.frthieme-connect.com The proposed mechanism begins with the generation of a sulfate (B86663) radical anion from K₂S₂O₈, which reacts with the arylboronic acid. sorbonne-universite.fr This intermediate then transforms into a phenol, which undergoes sequential nitration via reaction with NO₂ radicals, also generated from the copper nitrate. sorbonne-universite.fr This method is notable for its mild conditions and ability to directly access polynitrated aromatics without starting from a phenol. sorbonne-universite.fr While not explicitly demonstrated for this compound, its applicability to a wide array of arylboronic acids, including those with electron-donating groups, suggests its potential as a synthetic route. sorbonne-universite.fr

Key Features of Visible-Light-Induced Polynitration

| Feature | Description |

| Reactants | Arylboronic acids |

| Reagents | Copper(II) nitrate trihydrate, K₂S₂O₈ |

| Conditions | Visible light (e.g., blue LED) |

| Mechanism | Radical tandem hydroxylation and nitration sorbonne-universite.fr |

| Advantages | One-pot synthesis, mild conditions, no external photosensitizer sorbonne-universite.frthieme-connect.com |

Computational Studies on Reaction Mechanisms and Selectivity

Computational chemistry provides significant insights into the mechanisms and regioselectivity of nitration reactions. d-nb.info The electrophilic aromatic nitration is generally understood to proceed via the formation of a σ-complex (Wheland intermediate), which is typically the rate-limiting step. d-nb.info Density Functional Theory (DFT) calculations, using functionals like B3LYP and M06-2X, have been employed to model the potential energy surfaces of nitration reactions. d-nb.infosioc-journal.cn These studies help in understanding the role of substituents in directing the incoming nitro group. For instance, in the nitration of toluene (B28343), computational models have been used to predict the ortho, meta, and para isomer distribution. sioc-journal.cnnih.gov More advanced models propose a mechanism involving three intermediates: an initial unoriented π-complex, followed by a single-electron transfer (SET) complex (a radical cation-molecule pair), which then collapses to the σ-complex. researchgate.net This refined mechanism helps explain the observed low substrate selectivity but high positional selectivity in some nitration reactions. researchgate.net Such computational approaches are invaluable for predicting the outcome and optimizing the conditions for the selective synthesis of specific isomers like this compound.

Toxicological Investigations and Environmental Risk Assessment of 5 Methoxy 2,4 Dinitrophenol

Elucidation of Toxicity Mechanisms

2,4-Dinitrophenol (B41442) (DNP) is a synthetic organic chemical recognized for its high toxicity. The primary mechanism underlying its toxic effects is the uncoupling of mitochondrial electron transport from oxidative phosphorylation. In this process, DNP, a protonophoric compound, transports protons across the inner mitochondrial membrane, bypassing ATP synthase. This dissipates the proton gradient that is essential for producing adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. Instead of being stored in ATP, the energy is released as heat, leading to a significant increase in the basal metabolic rate. This fundamental disruption of cellular energy metabolism has the potential to affect all tissues and organs.

The uncoupling of oxidative phosphorylation by DNP leads to a state of cellular energy depletion. The cell attempts to compensate for the lack of ATP by increasing its metabolic rate, leading to accelerated glycolysis and oxygen consumption. This disruption in mitochondrial function can trigger a cascade of detrimental cellular events. The release of reactive oxygen species (ROS) from the inefficient electron transport chain can cause oxidative damage to mitochondrial DNA, proteins, and lipids. Furthermore, the disruption of the mitochondrial membrane potential can interfere with crucial cellular processes like calcium signaling. In essence, DNP's interference with mitochondria compromises cellular bioenergetics and redox homeostasis, leading to widespread cellular dysfunction.

The dissipation of the proton motive force as heat is the direct cause of the hyperthermia observed in DNP poisoning. As the body's metabolic rate dramatically increases in a futile attempt to generate sufficient ATP, a massive amount of thermal energy is produced. This overwhelms the body's thermoregulatory mechanisms, leading to a rapid and uncontrolled rise in body temperature, which can reach fatal levels of up to 44°C (111°F). The classic symptom complex associated with DNP toxicity—hyperthermia, excessive sweating (diaphoresis), rapid heart rate (tachycardia), and rapid breathing (tachypnea)—is a direct physiological response to this intense, internally generated heat. Uncontrolled hyperthermia is a major contributor to the morbidity and mortality associated with DNP exposure, as it can lead to multi-organ failure.

Toxicological Profiles in Biological Systems

In vitro studies using cell lines have been employed to investigate the cytotoxic effects of DNP. The MTT assay, which measures cellular metabolic activity, has been used to evaluate DNP's cytotoxicity in various cancer cell lines, including prostate cancer cells (PC-3, DU-145, LNCaP). These studies help determine the concentrations at which DNP induces cell death. For example, one study noted that a 100 μM concentration of DNP was not cytotoxic to H9c2(2–1) cardiac myoblasts, but a significant decrease in viability was observed at concentrations of 500 μM and higher.

Exposure to DNP can result in toxicity across multiple organ systems, largely secondary to the systemic effects of hyperthermia and metabolic disruption.

Hematopoietic System: Reports have documented adverse hematological effects, including agranulocytosis (a severe lack of white blood cells) and neutropenia.

Central Nervous System (CNS): CNS effects can include confusion, agitation, restlessness, and delirium. Peripheral neuritis, particularly affecting the hands and feet, has also been reported with prolonged use.

Cardiovascular System: The cardiovascular system is significantly stressed as a physiological response to hyperthermia. Common effects include tachycardia, palpitations, and altered blood pressure. Autopsies following fatal exposures have revealed damage to heart muscle.

Other organ systems are also affected. Liver injury, including increased liver weight and necrotic foci, has been observed in animal studies. Acute renal failure and pancreatic injury are also potential consequences of DNP poisoning.

Developmental and reproductive toxicity

Genotoxicity and Carcinogenicity Research

No studies specifically investigating the genotoxic or carcinogenic potential of 5-Methoxy-2,4-dinitrophenol were identified.

Ecotoxicological Implications

Aquatic Toxicity Assessments (e.g., Freshwater Species Sensitivity Distributions)

No data on the acute or chronic toxicity of this compound to freshwater species is available to construct Species Sensitivity Distributions or perform other aquatic toxicity assessments.

Terrestrial Ecotoxicity (e.g., Impact on Soil Organisms and Plants)

No research was found detailing the impact of this compound on soil organisms or terrestrial plants.

Predictive Modeling of Ecotoxicity for Transformation Products

Without data on the transformation of this compound in the environment and the toxicity of its potential byproducts, predictive modeling for its transformation products cannot be performed.

To fulfill this request, primary research studies focusing on the toxicological and ecotoxicological properties of this compound would be required.

Environmental Fate, Transport, and Remediation Strategies for 5 Methoxy 2,4 Dinitrophenol

Environmental Occurrence and Sources

Comprehensive searches of environmental databases and scientific literature did not yield specific information on the occurrence or sources of 5-Methoxy-2,4-dinitrophenol.

Anthropogenic Release Pathways and Contamination Vectors

There is no specific information available in the scientific literature detailing the anthropogenic release pathways or contamination vectors for this compound. While dinitrophenols, in general, are released through industrial manufacturing and historical pesticide use, the specific processes involving the 5-methoxy derivative are not documented.

Atmospheric Formation and Deposition Dynamics

The atmospheric chemistry of dinitrophenols typically involves the nitration of phenolic compounds. However, no studies were found that specifically describe the atmospheric formation or deposition dynamics of this compound.

Identification in Hazardous Waste Sites

While 2,4-dinitrophenol (B41442) is a listed hazardous waste and has been identified at numerous hazardous waste sites, there are no available records or scientific reports identifying this compound in samples from such sites.

Degradation and Transformation Pathways

The degradation and transformation of a chemical compound are intrinsically linked to its molecular structure. The methoxy (B1213986) group in this compound would likely necessitate different enzymatic pathways for degradation compared to 2,4-DNP.

Biodegradation Processes

No studies specifically investigating the biodegradation of this compound were identified. Research on related compounds, such as 2,4-dinitroanisole, indicates that the removal of the methoxy group is a key initial step in the degradation process, which then proceeds via the 2,4-dinitrophenol pathway. This highlights that the metabolic route for this compound would be distinct.

There is no information available in the scientific literature detailing the specific aerobic or anaerobic microbial metabolic pathways for the degradation of this compound.

Microbial Adaptation and Kinetic Factors

Direct studies on the microbial adaptation and degradation kinetics specifically for this compound are not readily found in the reviewed literature. For the broader class of dinitrophenols, such as 2,4-DNP, microbial communities have demonstrated the ability to adapt and utilize these compounds as a source of carbon and nitrogen. This adaptation often involves the evolution of specific enzymatic pathways capable of nitro group reduction and ring cleavage.

The kinetic factors influencing the microbial degradation of dinitrophenols typically include:

Concentration of the contaminant: High concentrations can be inhibitory to microbial activity.

Presence of co-substrates: Some microorganisms require an additional carbon source to support the degradation of complex molecules like dinitrophenols.

Environmental conditions: pH, temperature, and the availability of electron acceptors (e.g., oxygen, nitrate) play a crucial role in microbial metabolic rates.

For instance, in the anaerobic degradation of 2,4-DNP with glucose as a co-substrate, the degradation rate was found to increase with the initial 2,4-DNP concentration up to a certain point, after which substrate inhibition was observed. It is plausible that similar kinetic principles would apply to the microbial degradation of this compound, although the specific rate constants and inhibition thresholds would likely differ due to the influence of the methoxy group on the molecule's bioavailability and enzymatic interactions.

Photodegradation Mechanisms

The photodegradation of organic pollutants is a key environmental attenuation process. While specific photodegradation pathways for this compound have not been detailed in the available literature, the general mechanisms for substituted dinitrophenols can be inferred.

Photo-oxidation and hydrolysis are expected to be significant pathways in the photodegradation of this compound. Under UV irradiation, the molecule can absorb photons, leading to an excited state that is more susceptible to chemical reactions. Photo-oxidation involves the reaction of the excited molecule with oxygen or other oxidizing species, potentially leading to the hydroxylation of the aromatic ring and cleavage of the nitro groups.

Hydrolysis, the reaction with water, can also contribute to the degradation, particularly under specific pH conditions. For related compounds like 2,4-dinitroanisole, alkaline hydrolysis leads to the formation of 2,4-dinitrophenolate (B1223059) through the substitution of the methoxy group. A similar initial step could be anticipated for this compound, where the methoxy group is either cleaved or transformed.

Reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), are known to be the primary drivers of the photodegradation of many organic pollutants. These highly reactive species can be generated in the environment through various photochemical processes. Hydroxyl radicals can attack the aromatic ring of this compound, leading to the formation of hydroxylated intermediates. Subsequent reactions can result in ring opening and eventual mineralization to carbon dioxide, water, and inorganic ions. The presence of the methoxy group may influence the position of hydroxyl radical attack on the aromatic ring due to its electron-donating nature.

Semiconductor photocatalysis using nanomaterials like titanium dioxide (TiO₂) and zinc oxide (ZnO) is a promising technology for the degradation of persistent organic pollutants. When these materials are irradiated with UV light, they generate electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive species, including hydroxyl radicals, which in turn degrade the target pollutant.

While no studies have specifically investigated the photocatalytic decomposition of this compound, research on 2,4-DNP has demonstrated the effectiveness of both TiO₂ and ZnO. The efficiency of these photocatalysts is influenced by factors such as catalyst loading, pH, and the initial concentration of the pollutant. It is expected that TiO₂ and ZnO would also be effective in degrading this compound, although the degradation rates and optimal conditions would need to be experimentally determined.

The kinetics of photocatalytic degradation of organic compounds are often described by the Langmuir-Hinshelwood (L-H) model. This model relates the initial degradation rate to the concentration of the pollutant and its adsorption onto the catalyst surface. The L-H model has been successfully applied to the photocatalytic degradation of 2,4-DNP.

Environmental Transport and Distribution Dynamics

There is a lack of specific data on the environmental transport and distribution of this compound. However, the environmental behavior of other dinitrophenol isomers can provide some insights. The transport and partitioning of these compounds in the environment are governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), as well as the characteristics of the environmental media (e.g., soil organic carbon content, pH).

For 2,4-DNP, leaching from soil into groundwater is a potential transport pathway, and its mobility is influenced by soil type and pH. Generally, the environmental fate and transport of dinitrophenol isomers are expected to follow similar patterns. The addition of a methoxy group to the dinitrophenol structure would likely increase its lipophilicity (higher Kow) compared to 2,4-DNP, which could lead to stronger adsorption to soil organic matter and potentially lower mobility in the subsurface. However, without experimental data, these remain theoretical considerations.

Lack of Specific Data for this compound Impedes Environmental Analysis

A comprehensive review of scientific literature reveals a significant data gap regarding the environmental fate, transport, and remediation of the chemical compound this compound. While the provided outline requests a detailed analysis of this specific compound, research has predominantly focused on its parent compound, 2,4-dinitrophenol (DNP), and to a lesser extent, on other isomers such as 2-methoxy-4,6-dinitrophenol.

The presence of a methoxy group (–OCH₃) on the phenol (B47542) ring is known to alter a compound's physicochemical properties, including its solubility, volatility, and reactivity. These changes directly influence its behavior in the environment, such as its tendency to vaporize from soil and water or leach into groundwater systems. Consequently, data pertaining to 2,4-dinitrophenol cannot be directly and accurately extrapolated to this compound.

Similarly, remediation strategies are highly dependent on the specific chemical structure of a contaminant. Advanced Oxidation Processes (AOPs), adsorption-based techniques, sonocatalytic treatments, and the development of novel sorbents are all tailored to the properties of the target molecule. Without specific studies on this compound, it is not possible to provide scientifically accurate and thorough information for the requested subsections:

Remediation Technologies and Mitigation Strategies

Development of Novel Sorbents for Environmental Cleanup

Limited information is available for a related isomer, 2-methoxy-4,6-dinitrophenol , which has been identified as a potential disinfection by-product when water is treated with AOPs. Studies have explored its removal using Granular Activated Carbon (GAC).

Given the constraints and the commitment to scientific accuracy, it is not feasible to generate the requested article focusing solely on this compound.

However, a comprehensive and detailed article that aligns with the provided structure can be produced for the extensively studied and environmentally significant compound, 2,4-dinitrophenol (DNP) . Ample research exists on its environmental fate, transport, and the various remediation technologies mentioned in the outline.

We seek your guidance on how to proceed. Would you prefer an article on 2,4-dinitrophenol that follows your detailed outline, or would you like to explore the limited information available for the isomer 2-methoxy-4,6-dinitrophenol ?

Research on Derivatives and Analogs of 5 Methoxy 2,4 Dinitrophenol

Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For derivatives of 5-methoxytryptamine (B125070), a related structural class, modifications to the amino-terminal have been shown to significantly influence their interactions with serotonin (B10506) receptors and transporters. Studies on various 5-MeO-tryptamines have demonstrated that all tested compounds exhibit selectivity for the 5-HT1A receptor over the 5-HT2A receptor. The size of the amino group has been found to be a key determinant of their affinity for the serotonin transporter (SERT).

In the broader class of substituted tryptamines, SAR studies have been conducted to understand their psychoactive and thermoregulatory properties. These studies have highlighted the opposing roles of 5-HT1A and 5-HT2A receptors in mediating the effects of these compounds. For instance, tryptamines that produce a higher hypothermic response, an effect mediated by the 5-HT1A receptor, tend to exhibit a lower hallucinogenic effect, which is primarily mediated by the 5-HT2A receptor.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of dinitrophenols involves various chemical strategies to introduce different functional groups and modify the core structure.

The synthesis of 2,4-dinitrophenyl ethers can be achieved by reacting a 2,4-dinitrochlorobenzene or 2,4-dinitrobromobenzene with an alkali metal alcoholate in a non-polar, inert solvent. This reaction can yield products with purities above 99%. For instance, the reaction of 2,4-dinitrochlorobenzene with the sodium salt of 2-methoxyethanol (B45455) in toluene (B28343) at low temperatures produces β-methoxyethoxy-2,4-dinitrobenzene in high yield.

The synthesis of 2,4-dinitrophenol (B41442) esters with carboxylic acids of varying lipophilicity has also been explored. One method involves the use of carboxylic acid chlorides. However, the esterification of the 2,4-DNP molecule can be challenging due to steric hindrance and the presence of an electron-withdrawing nitro group near the hydroxyl group, which reduces its reactivity in nucleophilic substitution reactions.

A general method for synthesizing 2-substituted oxirane-2-carboxylic esters, which are of interest as inhibitors of carnitine palmitoyltransferase-1 (CPT-1), has been developed. This route involves the alkylation of the dianion of methallyl alcohol, followed by Sharpless epoxidation. This method has been used to synthesize ethyl (R)-2-[6-(2,4-dinitrophenoxy)hexyl]oxirane-carboxylate.

N-(2,4-dinitrophenyl)-5-methoxytryptamine is a notable dinitroaniline derivative that has been synthesized and characterized as a melatonin (B1676174) antagonist. This compound is synthesized from 5-methoxytryptamine. 5-methoxytryptamine itself is a tryptamine (B22526) derivative that is closely related to serotonin and melatonin and is found naturally in the pineal gland.

The synthesis of heterocyclic adducts has led to the creation of novel compounds with potential biological activities. An example is 8-Amino-6-methoxyquinolinium 2,4-dinitrophenolate (B1223059) (8A6MQDNP), which has been synthesized and characterized using various spectroscopic techniques such as FT-IR, FT-Raman, and UV–Vis. The molecular structure and properties of this compound have been further investigated using computational methods like Density Functional Theory (DFT).

Table 1: Spectroscopic Data for 8-Amino-6-methoxyquinolinium 2,4-dinitrophenolate (8A6MQDNP)

| Spectroscopic Technique | Observed Vibrational Modes (cm⁻¹) |

|---|---|

| FT-IR | C–H out-of-plane bending: 920, 839 |

| C–H stretching: 3065 (very weak) | |

| FT-Raman | C–H out-of-plane bending: 1033 |

Data sourced from Taylor & Francis Online.

To overcome the limitations associated with the systemic toxicity of dinitrophenols, prodrug formulations have been developed. Ester derivatives of 2,4-dinitrophenol are considered prodrugs because the esterified hydroxyl group is not capable of proton transfer, rendering them inactive as uncouplers. These ester derivatives can be gradually broken down by esterases in the body, leading to a prolonged release of the active 2,4-DNP.

Liposomal formulations have been investigated as a means for targeted delivery and sustained release of 2,4-DNP derivatives. By synthesizing 2,4-DNP esters with carboxylic acids of varying lipophilicity, researchers have been able to effectively load these prodrugs into liposomes. This approach aims to simplify liver-targeted delivery and mitigate the systemic toxicity of the parent compound.

Future Directions and Emerging Research Avenues for 5 Methoxy 2,4 Dinitrophenol

Advanced Computational Modeling and Simulation for Molecular Interactions

The advancement of computational chemistry offers a powerful lens through which to investigate the molecular intricacies of 5-Methoxy-2,4-dinitrophenol. Future research will increasingly rely on sophisticated modeling and simulation techniques to predict and understand its behavior at an atomic level.

Reactive molecular dynamics (MD) simulations, using force fields like ReaxFF, can elucidate the thermal decomposition mechanisms of dinitrophenol compounds. nih.gov Such simulations can predict the evolution of main products over time at various heating rates, identifying key intermediate and final products. nih.gov This is crucial for understanding the compound's stability and potential degradation pathways under different environmental conditions. For this compound, these models could reveal how the methoxy (B1213986) group influences decomposition kinetics and product formation compared to its parent compound, DNP.

Quantum chemical calculations, including Density Functional Theory (DFT), are pivotal for determining the geometrical, energetic, and vibrational characteristics of dinitrophenols. researchgate.net These methods can provide insights into molecular structure, bond lengths, bond angles, and vibrational spectra. researchgate.net Such studies have been used to investigate the molecular structure of 2,4-dinitrophenol (B41442), and similar approaches can be applied to its methoxy derivative to understand the influence of the methoxy group on its electronic properties and reactivity. researchgate.net Furthermore, these computational tools are essential for calculating parameters like electrostatic interactions and partial atomic charges, which are fundamental to understanding how the molecule interacts with its environment and biological targets. researchgate.net

Table 1: Computational Approaches for this compound Research

| Computational Method | Application | Potential Insights for this compound |

|---|---|---|

| Reactive Molecular Dynamics (MD) | Simulating thermal decomposition and chemical reactions. | Understanding stability, predicting degradation products, and assessing environmental fate. nih.gov |

| Density Functional Theory (DFT) | Calculating molecular structure, vibrational frequencies, and electronic properties. | Determining the influence of the methoxy group on reactivity and intermolecular interactions. researchgate.net |

| Quantum Chemical Calculations | Investigating energetic and geometric characteristics. | Elucidating thermodynamic properties and potential reaction pathways. |

Exploration of Novel Biomedical Applications Beyond Historical Context

While 2,4-dinitrophenol (DNP) has a controversial history as a weight-loss agent due to its high toxicity, the exploration of its derivatives, including this compound, for targeted therapeutic applications is a burgeoning field of research. nih.govnih.gov The key challenge lies in mitigating toxicity while harnessing the bioenergetic effects of these molecules.

The mechanism of action for DNP involves its role as a protonophore, which uncouples oxidative phosphorylation in mitochondria. wikipedia.org This leads to a decrease in ATP production and an increase in heat generation. wikipedia.org Research into DNP derivatives aims to modulate this activity for therapeutic benefit. For instance, creating lipophilic derivatives of DNP and encapsulating them in liposomes has been explored as a strategy for targeted delivery and sustained release, potentially reducing systemic toxicity. nih.govnih.gov This approach could be particularly relevant for treating conditions like non-alcoholic fatty liver disease. nih.gov Future studies could investigate whether this compound offers a more favorable therapeutic window or if it can be similarly formulated to enhance safety and efficacy.

Furthermore, there is growing interest in the pleiotropic effects of mitochondrial uncouplers, which may extend to neuroprotection and anti-aging. nih.gov Low-dose DNP has been shown to have neuroprotective effects in preclinical models. nih.gov The addition of a methoxy group in this compound could alter its lipophilicity and ability to cross the blood-brain barrier, potentially influencing its suitability for neurological applications. Future biomedical research should focus on synthesizing and screening a library of DNP derivatives, including this compound, to identify compounds with improved safety profiles and efficacy for specific diseases.

Integration of Green Chemistry Principles in Synthesis and Degradation Processes

The environmental impact of chemical synthesis and the persistence of pollutants are major concerns, driving the integration of green chemistry principles into the lifecycle of compounds like this compound.

The synthesis of nitroaromatic compounds traditionally involves hazardous reagents like nitric and sulfuric acids. nih.gov Green chemistry approaches focus on developing more environmentally benign methods. This includes the use of solid-supported reagents, microwave-assisted reactions, ionic liquids, and ultrasound-assisted nitrations to reduce waste and energy consumption. researchgate.net For instance, a visible light-assisted, one-pot method for synthesizing polynitrophenols from arylboronic acids using copper(II) nitrate (B79036) trihydrate has been reported, offering a milder and more efficient alternative to conventional methods. thieme-connect.com The synthesis of this compound from 1,3-Dichloro-4,6-dinitrobenzene (B1585067) provides a specific pathway that can be evaluated and optimized using green chemistry metrics. chemicalbook.com

On the other end of the lifecycle, the degradation of nitrophenols is a critical area of research. Bioremediation, which uses microorganisms to break down pollutants, is a promising green degradation strategy. nih.gov Bacteria have evolved pathways to mineralize nitroaromatic compounds, using them as sources of carbon and nitrogen. nih.gov Research has identified enzymes like p-nitrophenol monooxygenase, which can catalyze the oxidation of various nitrophenols. nih.gov Future studies should investigate the biodegradability of this compound and identify or engineer microbes and enzymes capable of its efficient and complete degradation. nih.govnih.gov Photocatalytic and sonocatalytic degradation using nanoparticles, such as those synthesized through green methods, also represent promising avenues for the removal of dinitrophenols from wastewater. researchgate.net

Table 2: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Application in Synthesis | Application in Degradation |

|---|---|---|

| Use of Safer Solvents and Reagents | Employing solid acid catalysts or ionic liquids to replace harsh acids. researchgate.net | Utilizing aqueous-based enzymatic or microbial degradation systems. rsc.org |

| Design for Energy Efficiency | Utilizing microwave or ultrasound assistance to reduce reaction times and energy input. researchgate.net | Developing photocatalytic systems that use visible light. researchgate.net |

| Use of Catalysis | Developing reusable catalysts for nitration reactions. organic-chemistry.org | Employing biocatalysts (enzymes) for specific and efficient breakdown. researchgate.nettandfonline.com |

| Design for Degradation | Investigating how the methoxy group affects biodegradability. | Identifying microbial strains and pathways for complete mineralization. researchgate.net |

Development of Ultrasensitive and Selective Environmental Monitoring Technologies

The potential toxicity and environmental persistence of dinitrophenols necessitate the development of advanced monitoring technologies capable of detecting these compounds at very low concentrations. nih.gov Future research in this area will focus on creating sensors that are not only ultrasensitive but also highly selective for specific isomers like this compound.

Electrochemical sensors modified with novel materials like covalent organic frameworks (COFs) are showing promise for the discriminative detection of nitrophenol isomers. nih.gov These sensors can modulate the electrochemical redox behaviors of different isomers, allowing for their accurate identification and quantification even in complex mixtures. nih.gov Similarly, silicon nanowire-based field-effect transistors have been employed for the highly sensitive detection of 2,4-dinitrophenol, reaching detection limits in the femtomolar range. researchgate.netsemanticscholar.org The surface of these nanowires can be functionalized to enhance selectivity for the target analyte. semanticscholar.org

Fluorescence-based sensing is another powerful technique. Metal-organic frameworks (MOFs), such as NH2-MIL-125(Ti), have been used as fluorescent probes for the selective detection of 2,4-DNP. rsc.org These sensors can utilize dual parameters, such as fluorescence intensity ratio and emission peak shift, to improve selectivity. rsc.org Nanofluidic sensors inspired by biological systems, like olfactory sensory neurons, have achieved attogram-level detection of other nitroaromatic compounds and represent a frontier in ultrasensitive detection. nih.govrsc.org The development of such advanced sensor platforms tailored for this compound will be crucial for effective environmental monitoring and risk management. rsc.orgspectroscopyonline.com

Comprehensive Risk Assessment of Complex Environmental Mixtures and Transformation Products

A complete understanding of the environmental and health risks of this compound requires a comprehensive assessment that considers its presence in complex mixtures and the formation of transformation products. cdc.gov Dinitrophenols can be released into the environment through various industrial activities and can persist in soil and water. epa.govepa.gov

The environmental fate of dinitrophenols is influenced by factors such as biodegradation, adsorption to sediment, and potential for photoreduction. nih.govcdc.gov While biodegradation can be a significant removal process, the presence of other chemicals in a mixture can affect the rate and pathway of degradation. Furthermore, incomplete degradation can lead to the formation of transformation products, which may have their own toxicological profiles. researchgate.net For example, the photoreduction of 2,4-DNP can produce 2-amino-4-nitrophenol (B125904). cdc.gov The transformation pathways of this compound are currently unknown and require investigation.

Future risk assessments must therefore move beyond single-compound studies to evaluate the combined effects of dinitrophenols and their transformation products in environmentally relevant mixtures. This will involve advanced analytical techniques to identify and quantify the components of these mixtures, coupled with toxicological studies to understand their synergistic or antagonistic effects. Integrating this data into robust risk assessment models will be essential for establishing environmental quality standards and protecting human and ecosystem health. cdc.gov

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-Methoxy-2,4-dinitrophenol, and how can purity be optimized?

- Methodology : The compound can be synthesized via multi-step nitration and methoxylation reactions. For example, microwave-assisted synthesis () reduces reaction time and improves yield compared to traditional thermal methods. Purification typically involves column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization using ethanol/water mixtures. Intermediate characterization via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures stepwise fidelity .

Q. How is the crystal structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., from acetone/water) are analyzed to determine space groups (e.g., monoclinic P21/n) and hydrogen-bonding networks. Powder X-ray diffraction (PXRD) validates crystallinity and homogeneity .

Q. What safety protocols are critical for handling this compound?

- Methodology : Use fume hoods, nitrile gloves, and eye protection due to its toxicity (WGK 3 hazard classification). Avoid inhalation and skin contact. Store in airtight containers away from reducing agents. Emergency procedures should include activated charcoal for accidental ingestion and immediate decontamination for spills .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cellular viability studies) and control for variables like solvent polarity (DMSO vs. aqueous buffers). Dose-response curves and molecular docking simulations can clarify mechanism-action discrepancies. Meta-analyses of structural analogs (e.g., 2,4-dinitrophenol derivatives) may identify substituent-specific effects .

Q. What advanced techniques quantify this compound in environmental or biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) offers sensitivity (LOD ≈ 0.1 ppm). For trace analysis, nitrogen-phosphorus-doped carbon dots (N,P-CDs) enable fluorescence detection with selective quenching by nitro groups. Mass spectrometry (LC-MS/MS) provides confirmatory fragmentation patterns .

Q. What is the mechanistic role of this compound in uncoupling mitochondrial oxidative phosphorylation?

- Methodology : Conduct oxygen consumption assays (Clark electrode) in isolated mitochondria to measure protonophore activity. Compare ATP synthesis rates (luciferase-based assays) with and without the compound. Molecular dynamics simulations can model its interaction with the inner mitochondrial membrane .

Q. How does this compound degrade in aqueous systems, and what are the byproducts?

- Methodology : Advanced oxidation processes (AOPs) like hydrodynamic cavitation with H2O2/Fe²+ or TiO2 photocatalysis under UV light degrade the compound. Monitor degradation via total organic carbon (TOC) analysis and identify intermediates (e.g., quinones) using GC-MS. Reaction pathways often involve denitration and hydroxylation .

Q. Can this compound be functionalized for use in fluorescent probes or drug delivery systems?

- Methodology : Sulfonate or amine groups can be introduced via nucleophilic aromatic substitution for conjugation with nanoparticles or biomolecules. For example, tert-butyl ester derivatives () enhance solubility for bioconjugation. Fluorescence tagging via carbodiimide crosslinking enables tracking in cellular imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.